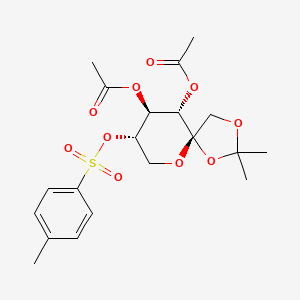

3,4-Di-O-acetyl-1,2-O-isopropylidene-5-O-p-toluenesulfonyl-a-L-sorbopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

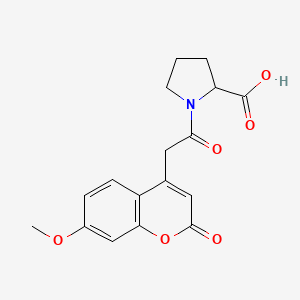

3,4-Di-O-acetyl-1,2-O-isopropylidene-5-O-p-toluenesulfonyl-a-L-sorbopyranose, commonly known as DIPS, is an important synthetic sugar derivative. It is a sugar-like molecule, but it is not a sugar itself. DIPS is used in a variety of scientific research applications, including biochemical and physiological studies, as well as in lab experiments. This article will provide an overview of DIPS, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

科学的研究の応用

Acetonation of Sugars

The study by Gelas and Horton (1975) focuses on the acetonation of d-ribose and d-arabinose, leading to various protected sugar derivatives, highlighting the versatility of isopropylidene groups in sugar chemistry. The reaction produces compounds like 3,4-O-isopropylidene-β-d-ribopyranose, demonstrating the method's efficiency in selectively protecting sugars for further chemical transformations Gelas & Horton, 1975.

Glycomimetics Synthesis

Witczak, Lorchak, and Nguyen (2007) describe a click chemistry approach leading to glycomimetics, using Michael addition reactions to create novel 4-deoxy-(1→5)-5-C-thiodisaccharides. This showcases the application of the compound in synthesizing biologically important glycomimetics Witczak, Lorchak, & Nguyen, 2007.

Conformational Studies

Maeda, Tori, Satoh, and Tokuyama (1969) conducted conformational studies on acetonated α-L-sorbo- and β-D-fructopyranoses, using proton magnetic resonance spectroscopy. Their research provides insight into the structural preferences of protected sugars, contributing to the understanding of sugar conformations in various chemical environments Maeda et al., 1969.

Synthesis of Partially Protected Derivatives

Izquierdo, Plaza, and Franco (2002) discuss the synthesis of partially protected DMDP derivatives from d-fructose, illustrating the utility of protecting groups in synthesizing complex molecules from simple sugars. This research demonstrates the role of the specified compound in facilitating the selective protection and functionalization of sugars Izquierdo, Plaza, & Franco, 2002.

作用機序

Target of Action

The compound, also known as 3,4-Di-O-acetyl-1,2-O-isopropylidene-5-O-tosyl-alpha-L-sorbose, acts as a key intermediate in the synthesis of several drugs . These drugs primarily target metabolic disorders, viral infections, and autoimmune diseases .

Biochemical Pathways

Given its role in the synthesis of drugs for metabolic disorders, viral infections, and autoimmune diseases , it can be inferred that it may influence a variety of biochemical pathways related to these conditions.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific drug in which it is used as an intermediate. Given its use in drugs targeting metabolic disorders, viral infections, and autoimmune diseases , it can be inferred that the compound may contribute to a wide range of molecular and cellular effects.

特性

IUPAC Name |

[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O10S/c1-12-6-8-15(9-7-12)31(23,24)29-16-10-25-20(11-26-19(4,5)30-20)18(28-14(3)22)17(16)27-13(2)21/h6-9,16-18H,10-11H2,1-5H3/t16-,17+,18-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMXIHAIFBPIKU-DMUMMCEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2COC3(COC(O3)(C)C)C(C2OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CO[C@]3(COC(O3)(C)C)[C@H]([C@@H]2OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)